molecular formula C13H13N3O3 B2531263 1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine CAS No. 571150-40-8

1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine

Cat. No. B2531263
CAS RN: 571150-40-8
M. Wt: 259.265
InChI Key: PENBNISQWFMXAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine is a compound that is structurally related to various benzene-1,2-diamine derivatives. These derivatives have been studied for their potential applications in various fields, including luminescent properties and complexing abilities, as well as their use in the synthesis of other organic compounds and materials with efficient nonlinear optical (NLO) properties .

Synthesis Analysis

The synthesis of related compounds involves the condensation of benzene-1,2-diamine derivatives with aromatic and heterocyclic aldehydes. For instance, N-(9-anthrylmethyl)benzene-1,2-diamine reacts with different aldehydes to form a series of compounds with potential applications as chemosensors . Another example is the preparation of N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, which is synthesized from commercially available starting materials through a two-step process . These methods highlight the versatility of benzene-1,2-diamine derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of benzene-1,2-diamine derivatives is characterized using various spectroscopic techniques, including NMR, FT-IR, and UV-visible spectroscopy. Additionally, X-ray structure determination provides detailed insights into the crystal structures of these compounds. For example, certain derivatives crystallize in the triclinic system with two molecules in the unit cell, while others form monoclinic systems with eight molecules per unit cell .

Chemical Reactions Analysis

Benzene-1,2-diamine derivatives participate in various chemical reactions, primarily as intermediates in the synthesis of more complex molecules. The reactivity of these compounds is influenced by the substituents on the benzene ring, which can include electron-donating groups like methoxy or electron-withdrawing groups like nitro. These substituents can significantly affect the chemical behavior and the resulting properties of the synthesized compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene-1,2-diamine derivatives are extensively studied to determine their suitability for various applications. Thermal properties are investigated using DSC and TG-DTG analysis. The NLO response properties are of particular interest, with some compounds exhibiting third-order polarizability values significantly larger than standard NLO materials like para-nitroaniline. These properties are calculated using density functional theory (DFT) and time-dependent DFT (TD-DFT) methods, which also provide information on electronic parameters and absorption characteristics .

Scientific Research Applications

Corrosion Inhibition

1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine is explored for its potential as a corrosion inhibitor. The study on corrosion inhibition of mild steel using novel bis Schiff's bases, which include derivatives similar in structure to 1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine, reveals significant effectiveness. These compounds demonstrate high corrosion inhibition efficiency, suggesting their application in industries for steel protection during processes like pickling, descaling, and oil well acidization. The mechanisms proposed indicate that these molecules protect metal surfaces through adsorption, blocking corrosive reactions (Singh & Quraishi, 2016).

Photoreagents for Protein Crosslinking

The compound's related structure, 4-nitrophenyl ethers, are identified as high-yield photoreagents for protein crosslinking and affinity labeling. This application is crucial in biological studies for understanding protein interactions and functions. The unique reactivity of these compounds under light irradiation allows for precise control in experimental settings, making them valuable tools for biochemical research (Jelenc, Cantor, & Simon, 1978).

Polymerization Initiators

Another significant application of 1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine derivatives is in polymerization processes. Specific derivatives have been evaluated as initiators for nitroxide-mediated polymerization (NMP), demonstrating control over polymer growth. This research highlights the potential of such compounds in synthesizing polymers with tailored properties for advanced materials applications (Greene & Grubbs, 2010).

Synthesis of High-Performance Polymers

Compounds structurally related to 1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine serve as precursors in the synthesis of high-performance polyamides and polyimides. These materials are characterized by their thermal stability, solubility, and mechanical properties, making them suitable for various applications in electronics, automotive, and aerospace industries. The detailed study of these polymers' synthesis and properties opens new pathways for developing advanced materials (Sabbaghian et al., 2015).

Electrochromic Materials

The synthesis of electrochromic materials utilizing derivatives of 1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine has been reported. These materials exhibit significant electrochromic properties, which are essential for applications in smart windows, displays, and other optical devices. The study demonstrates the potential of these compounds in the development of new electrochromic materials with improved performance and stability (Liou & Chang, 2008).

properties

IUPAC Name

1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-19-13-5-3-2-4-12(13)15-11-7-6-9(16(17)18)8-10(11)14/h2-8,15H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENBNISQWFMXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-(2-methoxyphenyl)-4-nitrobenzene-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.